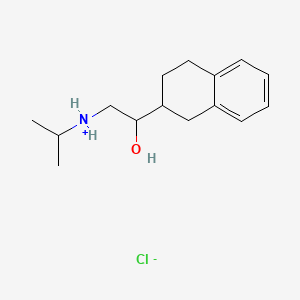
2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a naphthalene ring system and an isopropylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Naphthalene Ring System: This can be achieved through various organic reactions, such as Friedel-Crafts alkylation.
Introduction of the Isopropylamino Group: This step often involves reductive amination, where an aldehyde or ketone intermediate reacts with isopropylamine in the presence of a reducing agent.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:
Controlled Temperature and Pressure: To maintain the integrity of the compound.
Use of Catalysts: To accelerate the reaction rates.
Purification Steps: Such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehydes, while reduction could produce tetrahydronaphthalenes.
Applications De Recherche Scientifique
2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenemethanol: Lacks the isopropylamino group, leading to different chemical properties.
1,2,3,4-Tetrahydronaphthalene: A simpler structure without the methanol and isopropylamino groups.
Isopropylamine: A basic amine without the naphthalene ring system.
Uniqueness
2-Naphthalenemethanol, 1,2,3,4-tetrahydro-alpha-((isopropylamino)methyl)-, hydrochloride is unique due to its combination of a naphthalene ring system and an isopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
14434-31-2 |
|---|---|
Formule moléculaire |
C15H24ClNO |
Poids moléculaire |
269.81 g/mol |
Nom IUPAC |
[2-hydroxy-2-(1,2,3,4-tetrahydronaphthalen-2-yl)ethyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14;/h3-6,11,14-17H,7-10H2,1-2H3;1H |
Clé InChI |
JWAPCLSDXWURHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[NH2+]CC(C1CCC2=CC=CC=C2C1)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


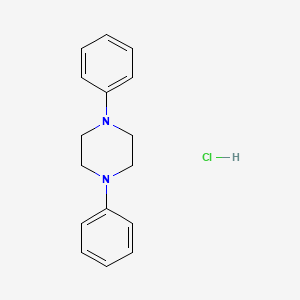

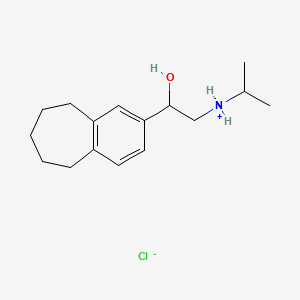
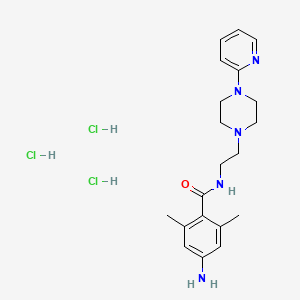

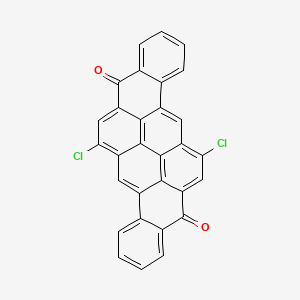
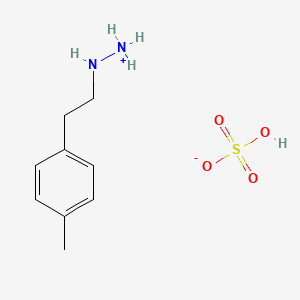
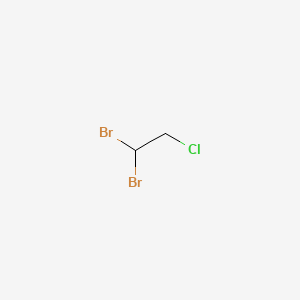

![(3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide](/img/structure/B13735975.png)


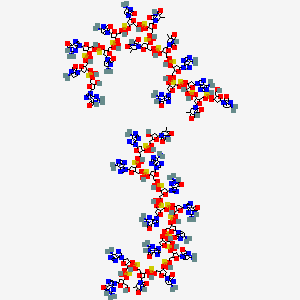
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[o-(3-chloro-1-oxopropyl)oxime]](/img/structure/B13736036.png)
